molecular formula C5H8N2 B2488972 N-cyano-N-methylcyclopropanamine CAS No. 1461708-40-6

N-cyano-N-methylcyclopropanamine

Cat. No.: B2488972
CAS No.: 1461708-40-6
M. Wt: 96.133
InChI Key: CPDBNQRPHYEKKL-UHFFFAOYSA-N
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Properties

IUPAC Name

cyclopropyl(methyl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-7(4-6)5-2-3-5/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDBNQRPHYEKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C#N)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-cyano-N-methylcyclopropanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and specific catalysts .

Major Products Formed

The major products formed from these reactions include various substituted cyclopropane derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Mechanism of Action

The mechanism of action of N-cyano-N-methylcyclopropanamine involves its interaction with molecular targets and pathways in biological systems. The cyano group can participate in nucleophilic addition reactions, while the cyclopropane ring can undergo ring-opening reactions under specific conditions . These interactions enable the compound to exert its effects in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyano-N-methylcyclopropanamine include:

Uniqueness

This compound is unique due to its combination of a cyano group and a cyclopropane ring, which imparts distinct reactivity and stability compared to other similar compounds . This uniqueness makes it a valuable compound in synthetic chemistry and various research applications.

Biological Activity

N-cyano-N-methylcyclopropanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropane structure, which influences its biological activity. The presence of the cyano group enhances its reactivity and potential interactions with biological targets.

Research indicates that compounds similar to this compound may act through various mechanisms:

  • Inhibition of Kinases : Studies have shown that related compounds can inhibit kinases such as CSNK2A, which plays a critical role in cell signaling pathways. This inhibition can lead to reduced cell proliferation in cancer cells .
  • Metabolic Stability : The metabolic profile of this compound suggests that it may undergo significant hepatic metabolism, impacting its bioavailability and therapeutic efficacy .

Table 1: Summary of Biological Activities

Activity TypeAssessed CompoundIC50 Value (nM)Reference
CSNK2A InhibitionSGC-CK2–1 (analog)10-20
TAK1 Inhibition2-cyano-3-(6-methylpyridin-2-yl)acrylamide27
Antiviral ActivityVarious analogsVaries

This table summarizes key findings related to the biological activity of compounds structurally related to this compound.

Case Studies

  • Antiviral Efficacy : A study demonstrated that certain analogs of this compound exhibited significant antiviral activity against specific viral strains, suggesting potential applications in antiviral therapies .
  • Cancer Cell Proliferation : Research involving the inhibition of CSNK2A showed that compounds like this compound could induce apoptosis in cancer cell lines, indicating their potential as anticancer agents .

Pharmacokinetics

Pharmacokinetic studies reveal that while certain analogs maintain good activity in vitro, they often exhibit rapid clearance in vivo due to extensive metabolism. For example, compounds tested showed half-lives ranging from 1.2 to 1.8 hours in mouse models, indicating a need for further modifications to enhance stability and bioavailability .

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